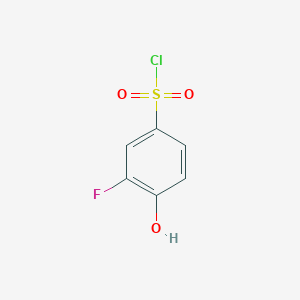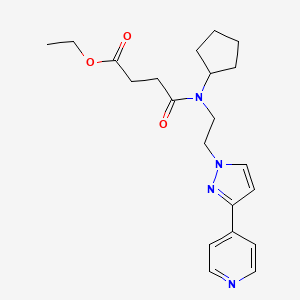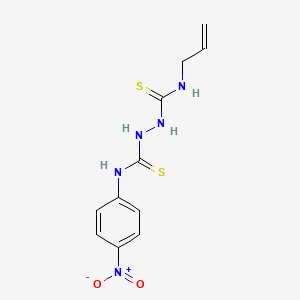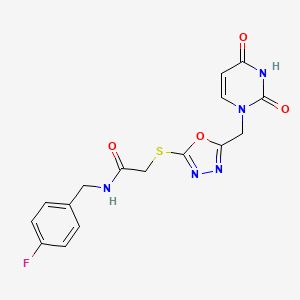![molecular formula C12H17NO5 B2916593 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide CAS No. 477885-75-9](/img/structure/B2916593.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide
カタログ番号 B2916593
CAS番号:
477885-75-9
分子量: 255.27
InChIキー: BWWGASVPHUAZHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
- Research has focused on the synthesis and characterization of novel compounds with specific structural motifs, such as hydantoin derivatives, which are recognized for their biological activities. For instance, Todorov and Naydenova (2010) reported on the synthesis of three novel 5,5-dimethylhydantoin derivatives, characterized by infrared (IR), MS, and NMR spectra, indicating a continuous interest in developing compounds with potential therapeutic applications (Todorov & Naydenova, 2010).
Potential Biological Activities
- Studies on compounds like methylglyoxal, which forms advanced glycation end-products with biological macromolecules, have been associated with complications of diabetes and neurodegenerative diseases. Research in this area helps in understanding the chemical basis of these diseases and developing potential therapeutic agents (Nemet, Varga-Defterdarović, & Turk, 2006).
Analytical and Structural Characterization
- Comprehensive analytical and structural characterizations of novel synthetic cannabinoids, for example, have been performed to understand their properties and potential effects. Such studies contribute to the broader field of chemical and pharmaceutical research, providing insights into the design and analysis of new compounds (Dybowski, Holowinski, Typek, & Dawidowicz, 2021).
Antimicrobial Activity
- The synthesis and evaluation of new compounds for antimicrobial activity represent another significant area of research. Ghorab et al. (2017) synthesized a series of compounds with promising antimicrobial activities, highlighting the potential of new chemical entities in combating microbial resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety and Hazards
- MSDS : Material Safety Data Sheet.
特性
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-4-5-6-9(14)13-7-8-10(15)17-12(2,3)18-11(8)16/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGASVPHUAZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methoxy-4-methylphenyl benzoate
17605-03-7
Benzenesulfonylchloride,3-fluoro-4-hydroxy-
1026456-51-8
Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
1212216-61-9; 146425-31-2; 170804-18-9; 882424-02-4


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)


![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)

![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)


![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)
![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)